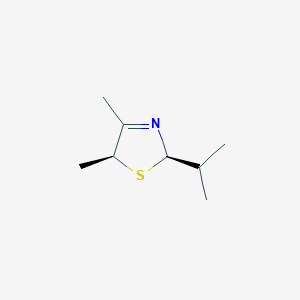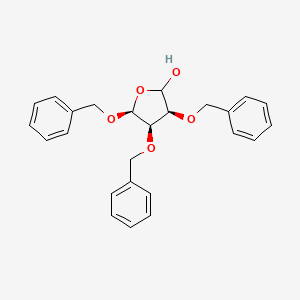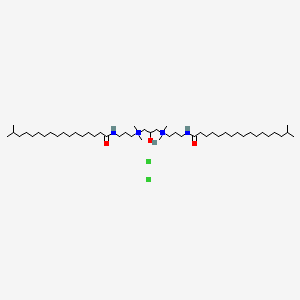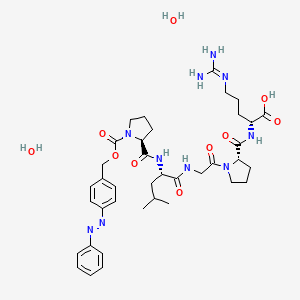![molecular formula C₃₂H₄₀FeP₂ B1141799 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine CAS No. 155830-69-6](/img/structure/B1141799.png)
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine
Vue d'ensemble
Description
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral ligand used in asymmetric catalysis, leveraging the unique structural properties of ferrocene. The ferrocenyl moiety offers planar chirality, which is crucial for enantioselective reactions. This ligand is particularly valuable for its high enantioselectivity and ability to stabilize metal complexes during catalysis.
Synthesis Analysis
The synthesis of related ferrocenylphosphine ligands involves multistep processes starting from ferrocene or its derivatives. For instance, Xu Wei-yun (2010) described a synthesis route starting from ferrocene, involving F-C acylation, reduction, esterification, amination, and resolution to achieve high purity and yield (Xu Wei-yun, 2010). This method emphasizes the feasibility and efficiency of synthesizing chiral ferrocenylphosphine ligands for industrial applications.
Applications De Recherche Scientifique
Synthesis and Structure for Asymmetric Catalysis : This compound is used in the synthesis of new chiral ferrocenylphosphines, which are crucial in asymmetric catalysis. The stereogenic-at-phosphorus derivative shows indicative rigidity of the ligand, beneficial in catalytic processes (Togni et al., 1994).
Catalytic Activity Studies : Studies have shown the compound's use in creating rhenium carbonyl complexes with significant catalytic activity, particularly in the hydrogenation of tiglic acid, demonstrating moderate enantiomeric excesses and conversion rates (Abdel-Magied et al., 2015).
Preparation for Asymmetric Synthesis : The compound plays a role in preparing various chiral ferrocenylphosphines, which are essential ligands for transition metal complex catalyzed asymmetric reactions, showcasing its versatility in creating chiral environments (Hayashi et al., 1980).
Characterization in Ruthenium(II) Complexes : It is used in synthesizing new chiral bis(ferrocenyl)−triphosphine ligands, demonstrating the compound's utility in forming stable metal complexes, significant in catalytic applications (Barbaro et al., 1997).
Application in Asymmetric Catalysis of Dendrimers : The compound contributes to the synthesis and characterization of dendrimers containing chiral ferrocenyl diphosphines, indicating its use in creating complex structures for catalytic purposes (Köllner & Togni, 2001).
Asymmetric Grignard Cross-Coupling Catalysis : It has been employed in preparing diastereoisomeric phosphines, demonstrating its effectiveness in nickel-catalyzed asymmetric cross-coupling reactions (Hayashi et al., 1981).
Synthesis and Characterization in Boron-Containing Ligands : This compound is crucial in synthesizing novel boronato-functionalized ferrocenylphosphine ligands, highlighting its role in forming ligand-metal adducts active in hydrogenation and hydroformylation reactions (Kimmich et al., 1996).
Electronic Effects in Asymmetric Catalysis : Research involving this compound has led to the development of new rhodium complexes with chiral ferrocenyl chelating ligands, which are used in asymmetric catalysis, particularly in hydroboration reactions (Schnyder et al., 1997).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results.
Orientations Futures
The future directions for the use of this compound are not provided in the search results. However, given its role in the preparation of asymmetric catalytic hydrogenation catalysts, it may continue to be of interest in the field of catalysis1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m1../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGMXYQPGLLTD-GHVWMZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40FeP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | |
CAS RN |
155830-69-6 | |
| Record name | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)


![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)


